molecular formula C6F11N B1611105 perfluorohexanonitrile CAS No. 23790-49-0

perfluorohexanonitrile

Cat. No.: B1611105
CAS No.: 23790-49-0
M. Wt: 295.05 g/mol
InChI Key: SIRKRRJSXWDMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

perfluorohexanonitrile is a synthetic fluorinated molecule belonging to the family of perfluoroalkylnitriles. It is characterized by a carbon-nitrogen triple bond and a fully fluorinated carbon chain. The molecular formula of perfluorohexanenitrile is C6F11N, and it has a molecular weight of 295.05 g/mol. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

perfluorohexanonitrile can be synthesized through several methods. One common approach involves the nucleophilic attack of cyanide ion on a perfluorinated alkyl halide. This reaction typically requires a strong base and an appropriate solvent to facilitate the nucleophilic substitution . Another method involves the dehydration of a perfluorinated primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of perfluorohexanenitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

perfluorohexanonitrile undergoes various chemical reactions, including:

    Hydrolysis: Both acidic and basic hydrolysis of perfluorohexanenitrile can lead to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction of perfluorohexanenitrile using lithium aluminum hydride (LiAlH4) results in the formation of perfluorinated primary amines.

    Grignard Reaction: Reaction with Grignard reagents can produce perfluorinated ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid (HCl), while basic hydrolysis employs strong bases such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Grignard Reaction: Grignard reagents (RMgX) are used in the presence of anhydrous ether solvents.

Major Products

    Hydrolysis: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated primary amines.

    Grignard Reaction: Perfluorinated ketones.

Scientific Research Applications

perfluorohexanonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorinated structure.

    Medicine: Explored for its applications in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and electronic components.

Mechanism of Action

The mechanism of action of perfluorohexanenitrile is primarily attributed to its fluorinated structure, which imparts high chemical stability and resistance to degradation. The compound interacts with various molecular targets and pathways, depending on its application. For example, in biological systems, perfluorohexanenitrile may interact with cellular membranes and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Perfluorohexane: A fully fluorinated hydrocarbon with similar chemical stability but lacks the nitrile functional group.

    Perfluorohexyloctane: A semifluorinated alkane used in ophthalmology, differing in its carbon chain length and functional groups.

    Perfluorohexane sulfonic acid: A perfluorinated compound with a sulfonic acid group, known for its environmental persistence and toxicity.

Uniqueness

perfluorohexanonitrile stands out due to its unique combination of a fully fluorinated carbon chain and a nitrile functional group. This structure imparts distinct chemical properties, such as high stability, resistance to hydrolysis, and the ability to participate in specific chemical reactions. These characteristics make perfluorohexanenitrile valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRKRRJSXWDMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544033
Record name Undecafluorohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23790-49-0
Record name Undecafluorohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
perfluorohexanonitrile
Reactant of Route 2
perfluorohexanonitrile
Reactant of Route 3
perfluorohexanonitrile
Reactant of Route 4
perfluorohexanonitrile
Reactant of Route 5
perfluorohexanonitrile
Reactant of Route 6
perfluorohexanonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.